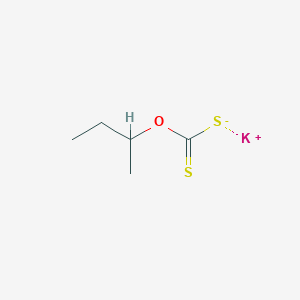

Potassium O-sec-butyl dithiocarbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

141-96-8 |

|---|---|

Molecular Formula |

C5H10KOS2 |

Molecular Weight |

189.4 g/mol |

IUPAC Name |

potassium;butan-2-yloxymethanedithioate |

InChI |

InChI=1S/C5H10OS2.K/c1-3-4(2)6-5(7)8;/h4H,3H2,1-2H3,(H,7,8); |

InChI Key |

RLDITDLPBDQPLD-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=S)[S-].[K+] |

Isomeric SMILES |

CCC(C)OC(=S)[S-].[K+] |

Canonical SMILES |

CCC(C)OC(=S)S.[K] |

Other CAS No. |

141-96-8 |

Origin of Product |

United States |

Foundational & Exploratory

Quantum Chemical Insights into the Sec-Butyl Xanthate Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sec-butyl xanthate anion through quantum chemical calculations. It is intended to offer a comprehensive understanding of its electronic structure and properties, which are crucial for its application as a flotation collector in the mining industry and are of interest in fields where thiol-containing molecules are relevant. This document summarizes key computational data, outlines the theoretical methodology, and visualizes the molecular structure and computational workflow.

Introduction

Xanthates are a class of organosulfur compounds widely used as collectors in the froth flotation process for the separation of sulfide minerals.[1] Their effectiveness is intrinsically linked to the chemical interactions between the xanthate molecule and the mineral surface.[2] The sec-butyl xanthate isomer, with its specific steric and electronic profile, presents a unique case for study. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-property relationships of these molecules at the atomic level.[3][4] These computational methods provide valuable insights into molecular geometry, electronic properties, and reactivity, which are difficult to obtain through experimental means alone.[5][6] This guide focuses on the theoretical characterization of the sec-butyl xanthate anion, the active species in the flotation process.

Computational Methodology

The quantum chemical calculations summarized herein are based on established protocols for xanthate molecules found in the scientific literature.[7][8] The primary method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

Experimental Protocol (Computational Details):

-

Initial Structure Generation: An initial 3D structure of the sec-butyl xanthate anion was built using standard molecular modeling software.

-

Geometry Optimization: The geometry of the anion was optimized without constraints in the gas phase. This process involves finding the lowest energy conformation of the molecule.

-

Theory: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for such systems.

-

Basis Set: 6-311++G(d,p) or a similar basis set is typically used to provide a good description of the electronic structure, including polarization and diffuse functions which are important for anions.[8]

-

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties.

-

Electronic Property Calculations: Single-point energy calculations were performed on the optimized geometry to determine various electronic properties.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.[9]

-

Charge Distribution: Mulliken population analysis was used to determine the partial atomic charges on each atom in the anion.

-

-

Software: These types of calculations are typically performed using computational chemistry software packages like Gaussian, DMol3, or similar programs.[7][10]

The following diagram illustrates the typical workflow for these quantum chemical calculations:

References

- 1. chem.mtu.edu [chem.mtu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Computational Study of Novel 2-Phenoxyethyl Xanthate Ligand and Complexes with some Transitions Metals : Oriental Journal of Chemistry [orientjchem.org]

- 8. Crystal structure and DFT study of a zinc xanthate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Potassium O-sec-butyl Dithiocarbonate in Sulfide Ore Froth Flotation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Potassium O-sec-butyl dithiocarbonate, also known as Potassium sec-butyl xanthate (KSBX), as a collector in the froth flotation of sulfide ores. This document includes its mechanism of action, application data for key sulfide minerals, and detailed experimental protocols.

Introduction to this compound

This compound is a powerful anionic collector used in the mining industry to selectively recover sulfide minerals such as chalcopyrite (copper iron sulfide), galena (lead sulfide), and sphalerite (zinc sulfide) through froth flotation.[1] Its molecular structure, featuring a non-polar sec-butyl group and a polar dithiocarbonate group, allows it to adsorb onto the surface of sulfide minerals, rendering them hydrophobic.[2] This induced hydrophobicity is the fundamental principle that enables the attachment of mineral particles to air bubbles, facilitating their separation from the hydrophilic gangue material.[3] The effectiveness of KSBX is influenced by various factors including pH, collector dosage, and the presence of other reagents.[4]

Mechanism of Action

The primary role of this compound in froth flotation is to act as a collector, selectively adsorbing onto the surface of sulfide minerals. This process can be summarized in the following key steps:

-

Adsorption: In the aqueous pulp, the KSBX dissociates into a potassium ion (K+) and a sec-butyl xanthate ion (SBX-). The polar head of the xanthate ion, containing two sulfur atoms, chemically interacts with the metal ions (e.g., Cu+, Pb2+, Zn2+) on the surface of the sulfide minerals. This forms a water-insoluble metal-xanthate complex.

-

Hydrophobicity: The non-polar hydrocarbon tail (sec-butyl group) of the adsorbed xanthate molecule is oriented outwards from the mineral surface into the aqueous phase. This creates a hydrophobic layer on the mineral, repelling water molecules.

-

Bubble Attachment: The hydrophobic mineral particles now readily attach to the air bubbles that are sparged through the flotation cell.

-

Froth Formation: The mineral-laden air bubbles rise to the surface to form a stable froth, which is then skimmed off as a concentrate rich in the desired sulfide mineral.

The overall efficiency of this process is highly dependent on the chemical environment of the flotation pulp, particularly the pH, which affects the surface charge of the minerals and the stability of the collector.

Data Presentation: Performance of this compound

The following tables summarize the performance of this compound (or closely related butyl xanthates) in the flotation of chalcopyrite, galena, and sphalerite, based on available literature.

Table 1: Flotation Performance for Chalcopyrite (CuFeS₂)

| Collector Type | Collector Dosage (g/t) | pH | Frother | Mineral Recovery (%) | Concentrate Grade (%) | Reference |

| Potassium Butyl Xanthate | 30 mg/L | 7-11 | MIBC | >92 | Not Specified | [5] |

| Potassium Butyl Xanthate | 10-100 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Sodium Butyl Xanthate | 40 | 8 | MIBC | ~92 | Not Specified | [7] |

Table 2: Flotation Performance for Galena (PbS)

| Collector Type | Collector Dosage (ppm) | pH | Frother | Mineral Recovery (%) | Reference |

| Potassium sec-Amyl Xanthate | 2.5 | 9-9.5 | MIBC | >90 | [8] |

| Potassium Butyl Xanthate | 1 mg/L | Not Specified | Not Specified | Increased flocculation | [9] |

| Sodium sec-Butyl Xanthate | Not Specified | 11.9 | Pine Oil | 98.3 (Copper recovery from a copper ore containing galena) | [8] |

Table 3: Flotation Performance for Sphalerite (ZnS)

| Collector Type | Collector Dosage (g/t) | pH | Activator | Mineral Recovery (%) | Reference |

| Potassium Butyl Xanthate | 100 | 8 | None | Not Specified (Better flotation observed) | [4] |

| Potassium Butyl Xanthate | 100 | 10 | None | Not Specified (Compared to dibutyldithiophosphate) | [4] |

| Potassium Butyl Xanthate | Not Specified | <12 | Copper Sulfate | >90 | [10] |

| Potassium Butyl Xanthate | 1 mg/L | Not Specified | None | Increased flocculation | [7] |

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison requires careful consideration of the specific methodologies.

Experimental Protocols

The following are generalized protocols for conducting froth flotation experiments with this compound. These should be adapted based on the specific ore characteristics and research objectives.

Microflotation Test for Single Minerals

This protocol is suitable for determining the floatability of a pure mineral as a function of various parameters.

Materials and Reagents:

-

High-purity mineral sample (e.g., chalcopyrite, galena, sphalerite), ground to a desired particle size (e.g., -75 +38 µm).

-

This compound (KSBX) solution (e.g., 1 g/L).

-

Frother solution (e.g., Methyl Isobutyl Carbinol - MIBC, 0.1% v/v).

-

pH modifiers (e.g., HCl and NaOH solutions, 0.1 M).

-

Deionized water.

-

Microflotation cell (e.g., Hallimond tube or similar).

-

Nitrogen gas cylinder with a flowmeter.

Procedure:

-

Mineral Preparation: Weigh 1-2 grams of the ground mineral sample and place it in the microflotation cell.

-

Pulp Formation: Add 100-150 mL of deionized water to the cell to form a pulp.

-

pH Adjustment: Measure the pH of the pulp and adjust it to the desired level using HCl or NaOH. Allow the pulp to condition for 5 minutes.

-

Collector Addition: Add the desired volume of the KSBX stock solution to achieve the target concentration. Condition the pulp with the collector for 3-5 minutes.

-

Frother Addition: Add a controlled amount of the frother solution (e.g., 1-2 drops) and condition for an additional 1-2 minutes.

-

Flotation: Start the nitrogen gas flow at a controlled rate (e.g., 30-40 mL/min) to initiate flotation. Collect the floated mineral particles (concentrate) for a set period (e.g., 3-5 minutes).

-

Product Collection and Analysis: Collect the non-floated particles (tailings). Dry both the concentrate and tailings and weigh them to calculate the mineral recovery.

Bench-Scale Flotation Test for Sulfide Ores

This protocol is designed for testing the flotation performance on a larger scale with a real ore sample.

Materials and Reagents:

-

Crushed and ground sulfide ore sample.

-

This compound (KSBX) solution.

-

Frother (e.g., MIBC).

-

pH modifiers (e.g., lime (CaO) or NaOH).

-

Activators or depressants as required (e.g., copper sulfate for sphalerite activation, sodium cyanide for pyrite depression).

-

Laboratory flotation machine (e.g., Denver-type).

Procedure:

-

Ore Grinding: Grind the ore to a predetermined particle size distribution, which is optimal for mineral liberation.

-

Pulp Preparation: Prepare a pulp of a specific density (e.g., 30-35% solids by weight) in the flotation cell.

-

pH Adjustment and Conditioning: Adjust the pulp pH to the desired value using a pH modifier and condition for 5-10 minutes.

-

Reagent Addition and Conditioning:

-

Add any required depressants or activators and condition for the appropriate time.

-

Add the KSBX solution and condition for 3-5 minutes.

-

Add the frother and condition for 1-2 minutes.

-

-

Flotation: Open the air inlet and start the flotation process. Collect the froth (concentrate) for a specified time.

-

Product Sampling and Analysis: Collect samples of the concentrate, tailings, and feed for chemical analysis (e.g., assaying for metal content) to determine the grade and recovery of the valuable minerals.

Visualizations

The following diagrams illustrate key aspects of the froth flotation process using this compound.

References

- 1. The Application of Xanthate in Froth Flotation Process | CNFREE [cnfreereagent.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Peculiarities of sphalerite flotation by butyl potassium xanthate and sodium dithiophosphate in lime medium [rudmet.ru]

- 5. The Mechanism of the Effect of Pre-Magnetized Butyl Xanthate on Chalcopyrite Flotation [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Optimum Parameters for Flotation of Galena: Effect of Chain Length and Chain Structure of Xanthates on Flotation Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Critical importance of pH and collector type on the flotation of sphalerite and galena from a low-grade lead–zinc ore - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Controlled Polymerization of Vinyl Monomers using Potassium sec-butyl xanthate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of potassium sec-butyl xanthate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, biomaterials, and other advanced materials.

Introduction to RAFT Polymerization with Xanthates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living/controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[1][2] The control is achieved by the addition of a RAFT agent, such as a xanthate, to a conventional free-radical polymerization system.[3] Xanthates are a class of RAFT agents that are particularly effective for controlling the polymerization of a wide range of monomers.[4][5][6] The general mechanism involves a rapid equilibrium between active (propagating) and dormant polymer chains, minimizing termination reactions.[7]

Potassium sec-butyl xanthate serves as an effective CTA for the polymerization of various vinyl monomers. Its "R" group (sec-butyl) and "Z" group (O-potassium) influence the reactivity and effectiveness of the RAFT process.[1] This document provides protocols for the polymerization of styrene and methyl methacrylate (MMA) as representative vinyl monomers.

Mechanism of RAFT Polymerization

The RAFT process mediated by a xanthate involves a series of reversible addition-fragmentation steps, as illustrated in the signaling pathway diagram below. The key to the control is the rapid exchange between the active propagating radicals and the dormant polymer chains capped with the xanthate group.

Caption: Mechanism of RAFT Polymerization using a Xanthate Agent.

Experimental Protocols

The following are generalized protocols for the RAFT polymerization of styrene and methyl methacrylate using potassium sec-butyl xanthate. These should be adapted based on specific experimental goals.

Materials

-

Monomer: Styrene or Methyl Methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.

-

RAFT Agent: Potassium sec-butyl xanthate.

-

Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN).[2]

-

Solvent: Toluene or bulk (no solvent).[3]

-

Degassing Equipment: Schlenk line or glovebox.

-

Reaction Vessel: Schlenk flask or sealed ampoules.

-

Characterization: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The diagram below outlines the typical workflow for a RAFT polymerization experiment.

Caption: General Experimental Workflow for RAFT Polymerization.

Protocol for RAFT Polymerization of Styrene

This protocol is based on typical conditions reported for the RAFT polymerization of styrene using xanthates.[2][8]

-

Reagent Preparation: In a Schlenk flask, add styrene (e.g., 5 mL, 43.8 mmol), potassium sec-butyl xanthate (e.g., 0.082 g, 0.44 mmol, for a target DP of 100), and AIBN (e.g., 0.0072 g, 0.044 mmol, [Monomer]:[CTA]:[Initiator] = 100:1:0.1).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-80°C).[2]

-

Monitoring: At timed intervals, take aliquots of the reaction mixture using a degassed syringe to monitor monomer conversion (by NMR or gravimetrically) and polymer molecular weight and PDI (by GPC/SEC).

-

Termination: After the desired time or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.

-

Isolation: Dilute the reaction mixture with a small amount of a suitable solvent (e.g., THF) and precipitate the polymer by adding it dropwise into a large volume of a non-solvent (e.g., methanol).

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.

Protocol for RAFT Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from studies on the RAFT polymerization of MMA.[9][10]

-

Reagent Preparation: In a Schlenk flask, add MMA (e.g., 5 mL, 46.7 mmol), potassium sec-butyl xanthate (e.g., 0.087 g, 0.47 mmol, for a target DP of 100), AIBN (e.g., 0.0077 g, 0.047 mmol), and toluene (e.g., 5 mL) as the solvent.

-

Degassing: Perform three freeze-pump-thaw cycles.

-

Polymerization: Place the flask in an oil bath at a controlled temperature (e.g., 60-90°C).[3][9]

-

Monitoring: Periodically take samples to analyze for monomer conversion and polymer characteristics.

-

Termination: Stop the reaction by cooling and exposing it to air.

-

Isolation: Precipitate the polymer in a suitable non-solvent, such as hexane or methanol.

-

Drying: Dry the polymer under vacuum.

Data Presentation

The following tables summarize the expected effects of various reaction parameters on the polymerization of styrene and MMA controlled by a xanthate RAFT agent.

Effect of Reaction Temperature on Styrene Polymerization

| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |

| 60 | Lower | Lower | Narrower |

| 70 | Intermediate | Intermediate | Narrow |

| 80 | Higher | Higher | Broader |

| Data is illustrative and based on trends reported in literature.[2] |

Effect of Initiator and RAFT Agent Concentration on Styrene Polymerization

| [Initiator] | [RAFT Agent] | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |

| Low | High | Lower | Lower | Narrower |

| High | High | Higher | Lower | Narrower |

| Low | Low | Lower | Higher | Broader |

| Data is illustrative and based on trends reported in literature.[2] |

Effect of Reaction Time on Methyl Methacrylate Polymerization

| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |

| 2 | Low | Low | ~1.3-1.5 |

| 4 | Intermediate | Intermediate | ~1.2-1.4 |

| 6 | High | High | ~1.2-1.4 |

| Data is illustrative and based on trends reported in literature.[9] |

Conclusion

Potassium sec-butyl xanthate is a versatile and effective RAFT agent for the controlled polymerization of vinyl monomers such as styrene and methyl methacrylate. By carefully selecting reaction parameters including temperature, time, and the concentrations of the initiator and RAFT agent, it is possible to synthesize polymers with predictable molecular weights and narrow polydispersity. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their polymerization processes for a variety of applications.

References

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. lifescienceglobal.com [lifescienceglobal.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. RAFT Polymerization of Styrene with Potassium Ethylxanthate as the Chain Transfer Agent | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for the Determination of Potassium O-sec-butyl dithiocarbonate in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium O-sec-butyl dithiocarbonate, also known as potassium sec-butyl xanthate (KSBX), is an organosulfur compound widely utilized as a collector in the flotation process for the separation of sulfide minerals. Its concentration in process solutions and wastewater is a critical parameter to monitor for process optimization and environmental compliance. This document provides detailed application notes and protocols for the quantitative determination of this compound in solution using various analytical techniques.

Analytical Methods Overview

Several analytical methods can be employed for the determination of this compound in solution. The choice of method depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The most common techniques include:

-

UV-Vis Spectrophotometry: A rapid and straightforward method suitable for relatively clean samples. Xanthates exhibit a characteristic strong absorbance in the UV region.

-

Titrimetric Method: A classic and cost-effective method, suitable for higher concentrations of the analyte. Potentiometric titration with silver nitrate is a common approach.

-

High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive method that allows for the separation of the target analyte from other components in the sample.

-

Gas Chromatography (GC): An indirect but highly sensitive method involving the decomposition of xanthate to carbon disulfide, which is then quantified.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the various analytical methods for the determination of butyl xanthates. It is important to note that the performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

| Analytical Method | Analyte Form | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Typical Recovery | Reference |

| UV-Vis Spectrophotometry | Xanthate ion | ~0.001 mM | - | Up to 0.25 mM | - | [1] |

| Headspace GC-ECD | Carbon Disulfide | 0.3 ng/mL | 0.9 ng/mL | 0.7 - 100 ng/mL | 93.3 - 104.7% | [1] |

| HPLC-ICP-MS/MS | Diethyl dixanthogen | 20 µg/L (instrumental) | - | - | - | [2] |

Experimental Protocols

UV-Vis Spectrophotometry

This method is based on the characteristic ultraviolet absorbance of the xanthate ion in solution.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Reagents:

-

This compound standard

-

Deionized water

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 1000 mg/L this compound in deionized water.

-

From the stock solution, prepare a series of calibration standards ranging from 1 to 20 mg/L by serial dilution with deionized water.

-

-

Sample Preparation:

-

Filter the sample solution using a 0.45 µm syringe filter to remove any suspended solids.

-

If the expected concentration is high, dilute the sample accordingly with deionized water to fall within the calibration range.

-

-

Measurement:

-

Set the spectrophotometer to scan the UV range from 200 to 400 nm.

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each standard and the sample solution. The characteristic absorbance peak for xanthates is typically observed around 301 nm.[3]

-

Record the absorbance at the wavelength of maximum absorption (λmax).

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

-

Potentiometric Titration

This method involves the titration of the dithiocarbonate with a standard solution of silver nitrate, using a silver-selective electrode to detect the endpoint.

Instrumentation:

-

Autotitrator or a potentiometer with a silver-selective electrode and a reference electrode.

-

Burette

-

Magnetic stirrer

Reagents:

-

Standardized 0.01 M Silver Nitrate (AgNO₃) solution.

-

Sample solution containing this compound.

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the sample solution into a beaker.

-

Dilute with deionized water if necessary to ensure the electrodes are properly immersed.

-

-

Titration:

-

Place the beaker on a magnetic stirrer and immerse the silver-selective and reference electrodes in the solution.

-

Titrate the sample with the standardized silver nitrate solution. The silver ions will react with the dithiocarbonate ions to form a silver xanthate precipitate.

-

Record the potential (in millivolts) as a function of the volume of titrant added.

-

-

Endpoint Determination:

-

The endpoint of the titration is the point of maximum potential change, which corresponds to the complete precipitation of the dithiocarbonate.

-

The endpoint can be determined from the inflection point of the titration curve or by calculating the first or second derivative of the curve.

-

-

Calculation:

-

Calculate the concentration of this compound in the sample using the following formula:

Where:

-

V_AgNO3 is the volume of silver nitrate solution at the endpoint (L).

-

C_AgNO3 is the concentration of the silver nitrate solution (mol/L).

-

V_sample is the volume of the sample taken for titration (L).

-

High-Performance Liquid Chromatography (HPLC)

This method provides high selectivity and is suitable for complex matrices. The xanthate can be analyzed directly or after derivatization.

Instrumentation:

-

HPLC system with a UV detector or a Mass Spectrometer (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for mobile phase modification).

-

This compound standard.

Procedure:

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid for MS compatibility). A typical starting gradient could be 20% acetonitrile, increasing to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 301 nm or MS detector in negative ion mode.

-

-

Preparation of Standards and Samples:

-

Prepare a stock solution and calibration standards of this compound in a mixture of water and acetonitrile.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standards and samples into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

-

Quantification:

-

Create a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

-

Headspace Gas Chromatography with Electron Capture Detector (GC-ECD)

This is a highly sensitive indirect method based on the acid-induced decomposition of xanthates to carbon disulfide (CS₂).

Instrumentation:

-

Gas chromatograph with a headspace autosampler and an Electron Capture Detector (ECD).

-

Capillary column suitable for volatile sulfur compounds (e.g., DB-1 or similar).

Reagents:

-

This compound standard.

-

Hydrochloric acid (HCl) or other suitable acid.

-

Deionized water.

Procedure:

-

Sample and Standard Preparation:

-

Prepare aqueous standards of this compound.

-

Place a known volume of the sample or standard into a headspace vial.

-

-

Decomposition and Headspace Generation:

-

Add a specific amount of acid to the vial to initiate the decomposition of the xanthate to CS₂.

-

Seal the vial immediately.

-

Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 60-80 °C) for a specific time to allow the CS₂ to partition into the headspace.

-

-

GC Analysis:

-

Injector Temperature: 200 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to separate the CS₂ from other volatile components.

-

Detector Temperature: 300 °C.

-

The headspace autosampler will automatically inject a portion of the vapor phase from the vial into the GC.

-

-

Quantification:

-

Identify the CS₂ peak based on its retention time.

-

Construct a calibration curve by plotting the peak area of CS₂ versus the initial concentration of the this compound standards.

-

Calculate the concentration of the analyte in the sample from this calibration curve.

-

Experimental Workflow and Signaling Pathway Diagrams

Caption: General experimental workflow for the determination of this compound.

Caption: Logical relationships of KSBX in different analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mineral Flotation with Potassium O-sec-butyl Dithiocarbonate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of Potassium O-sec-butyl dithiocarbonate (KSBD) in mineral flotation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the flotation of minerals using KSBD, with a focus on improving selectivity, particularly in the separation of copper sulfide minerals like chalcopyrite from iron sulfides such as pyrite.

Problem 1: Poor Recovery of Valuable Mineral (e.g., Chalcopyrite)

| Possible Cause | Recommended Solution |

| Insufficient Collector Dosage | Gradually increase the KSBD concentration. For chalcopyrite, typical starting dosages for butyl xanthates range from 10 to 100 grams per ton of ore.[1] Monitor the recovery and grade at each increment to find the optimal dosage. |

| Inappropriate pH | For chalcopyrite flotation with xanthates, a pH range of 8-11 is often effective.[2][3] Adjust the pulp pH using lime (CaO) or sodium hydroxide (NaOH) and monitor the recovery.[4] |

| Oxidation of Mineral Surface | Excessive oxidation can render the mineral surface hydrophilic. Ensure proper storage of ore samples and minimize aeration time before the addition of the collector. |

| Presence of Depressing Ions | Certain ions in the process water can depress the valuable mineral. Analyze the water chemistry and consider using deionized water for initial experiments to establish a baseline. |

Problem 2: Low Selectivity (High Recovery of Gangue Minerals, e.g., Pyrite)

| Possible Cause | Recommended Solution |

| Excessive Collector Dosage | High concentrations of KSBD can lead to non-selective adsorption on gangue minerals. Reduce the collector dosage to a level that ensures adequate recovery of the valuable mineral without floating excessive pyrite. |

| Incorrect pH for Pyrite Depression | Pyrite flotation is often depressed at higher pH values. Increasing the pulp pH to above 10.5-11 can significantly reduce pyrite recovery when using xanthate collectors.[2] |

| Insufficient Depressant Addition | Utilize depressants specific for the gangue mineral. For pyrite depression, lime is a common regulator.[4] Other depressants like sodium metabisulfite or organic polymers can also be effective. |

| Activation of Gangue Minerals | Ions from other minerals in the ore can activate the surface of gangue minerals, making them more susceptible to collection. The use of specific depressants can mitigate this effect. |

Problem 3: Inconsistent Flotation Results

| Possible Cause | Recommended Solution |

| Inconsistent Reagent Quality | Ensure the KSBD used is of high purity and has been stored correctly to prevent degradation. It is a weak acid and can decompose under high pH and temperature.[5] |

| Variability in Ore Feed | Changes in the mineralogy and grade of the ore can significantly impact flotation performance. Homogenize ore samples before conducting a series of experiments. |

| Fluctuations in Pulp Density | Maintain a consistent pulp density throughout your experiments as it affects reagent concentration and particle residence time in the flotation cell. |

| Inconsistent Conditioning Time | Allow for adequate and consistent conditioning time after the addition of each reagent to ensure proper interaction with the mineral surfaces. A typical conditioning time after collector addition is 3 minutes.[6] |

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of this compound for chalcopyrite flotation?

A1: The optimal dosage of KSBD can vary depending on the ore characteristics, particle size, and water chemistry. However, a typical starting range for butyl xanthates in chalcopyrite flotation is between 10 and 100 grams per ton of ore.[1] It is crucial to perform a dosage optimization study to determine the best concentration for your specific ore.

Q2: How does pH affect the selectivity of KSBD between chalcopyrite and pyrite?

A2: pH is a critical parameter for achieving good selectivity. Chalcopyrite generally floats well over a wide pH range. In contrast, pyrite flotation is significantly depressed at higher pH levels (typically above 10.5).[2] Therefore, operating in an alkaline circuit is a common strategy to selectively float chalcopyrite from pyrite.

Q3: Can KSBD be used in combination with other collectors?

A3: Yes, using a mixture of collectors can sometimes improve selectivity and recovery. Shorter-chain xanthates are generally more selective but less powerful, while longer-chain xanthates are more powerful but less selective.[5] Combining KSBD with a more selective collector might enhance the overall separation efficiency.

Q4: What are the signs of KSBD degradation, and how can it be prevented?

A4: KSBD, like other xanthates, can decompose in the presence of moisture and high temperatures, and at high pH.[5] A pungent odor, similar to carbon disulfide, can be an indicator of degradation. To prevent degradation, store KSBD in a cool, dry place, away from moisture and heat. Prepare fresh solutions for your experiments whenever possible.

Q5: What is the role of a frother when using KSBD?

A5: While KSBD makes the target mineral hydrophobic, a frother is necessary to create a stable froth layer for the collection of the mineral-laden bubbles. The choice and dosage of the frother can impact the froth stability and, consequently, the recovery of the valuable mineral.

Experimental Protocols

Protocol 1: Determination of Optimal KSBD Dosage for Chalcopyrite Flotation

This protocol outlines a standard laboratory procedure for determining the optimal collector dosage for the flotation of a copper sulfide ore.

-

dot

Caption: Experimental workflow for optimizing KSBD dosage.

Methodology:

-

Ore Preparation: Grind a representative sample of the copper ore to a desired particle size distribution (e.g., 80% passing 75 µm).

-

Pulp Preparation: Prepare a pulp of a specific density by adding a known weight of the ground ore to a laboratory flotation cell with a measured volume of water.

-

pH Adjustment: Adjust the pulp pH to the desired level (e.g., 9.5) using a lime slurry or NaOH solution and condition for 2 minutes.[7]

-

Collector Addition: Add the desired amount of a freshly prepared KSBD solution to the pulp. It is recommended to test a range of dosages (e.g., 10, 25, 50, 75, 100 g/t).

-

Conditioning: Condition the pulp with the collector for 3 minutes to allow for adsorption onto the mineral surfaces.[6]

-

Frother Addition: Add a suitable frother, such as Methyl Isobutyl Carbinol (MIBC), at a constant dosage.

-

Conditioning: Condition the pulp with the frother for 1 minute.[6]

-

Flotation: Introduce air into the flotation cell and collect the froth for a set period (e.g., 5 minutes).

-

Analysis: Filter, dry, and weigh the concentrate and tailings. Assay both products for their copper content to calculate the recovery and grade for each collector dosage.

Protocol 2: Evaluating the Effect of pH on Chalcopyrite-Pyrite Selectivity

This protocol is designed to assess the influence of pulp pH on the selective flotation of chalcopyrite from pyrite using KSBD.

-

dot

Caption: Logical relationship between pH and selectivity.

Methodology:

-

Ore Preparation: Prepare a ground sample of ore containing both chalcopyrite and pyrite.

-

Pulp Preparation: Create a pulp with a fixed density in the flotation cell.

-

pH Series: Conduct a series of flotation tests at different pH values (e.g., 8, 9, 10, 11, 12). For each test, adjust the pH using lime.

-

Constant Reagent Dosages: In each test, use a constant, predetermined optimal dosage of KSBD and a suitable frother.

-

Flotation Procedure: Follow the same conditioning and flotation steps as outlined in Protocol 1 for each pH value.

-

Analysis: Assay the concentrate and tailings from each test for both copper and iron content. Calculate the recovery of chalcopyrite and pyrite at each pH to determine the pH at which the highest selectivity is achieved.

Quantitative Data Summary

The following tables provide representative data on the effect of collector dosage and pH on the flotation of copper sulfide minerals, based on studies of butyl xanthates. These should be used as a general guide, and optimal conditions for KSBD should be determined experimentally.

Table 1: Effect of Butyl Xanthate Dosage on Chalcopyrite Flotation at pH 9.5 (Illustrative Data)

| Dosage (g/t) | Copper Recovery (%) | Copper Grade (%) |

| 10 | 75.2 | 28.5 |

| 25 | 85.1 | 27.8 |

| 50 | 92.3 | 26.9 |

| 75 | 93.5 | 25.4 |

| 100 | 93.8 | 24.1 |

Table 2: Effect of pH on Chalcopyrite and Pyrite Recovery with Butyl Xanthate at a Constant Dosage (Illustrative Data)

| pH | Chalcopyrite Recovery (%) | Pyrite Recovery (%) |

| 8.0 | 91.5 | 65.2 |

| 9.0 | 92.1 | 45.8 |

| 10.0 | 92.5 | 25.3 |

| 11.0 | 91.8 | 15.1 |

| 12.0 | 88.4 | 8.7 |

References

- 1. nbinno.com [nbinno.com]

- 2. Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US1837852A - Butyl xanthate flotation - Google Patents [patents.google.com]

- 5. The Application of Xanthate in Froth Flotation Process [cnlitereagent.com]

- 6. journalssystem.com [journalssystem.com]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

Technical Support Center: Overcoming the Degradation of Potassium O-sec-butyl Dithiocarbonate in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Potassium O-sec-butyl dithiocarbonate in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving aqueous solutions of this compound.

| Issue | Potential Cause | Recommended Solution |

| Rapid decrease in solution potency or efficacy. | Degradation of this compound due to acidic pH. Xanthates are known to be unstable in acidic to neutral conditions.[1] | Adjust the pH of the aqueous solution to the alkaline range (pH 8-10). Use a suitable buffer to maintain the pH.[1] |

| Visible precipitate or cloudiness in the solution over time. | Formation of insoluble degradation products, such as dixanthogen, especially in the presence of oxidizing agents. | Prepare solutions fresh and use them promptly. Store solutions in the dark to minimize photo-oxidation. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |

| Inconsistent experimental results. | Inconsistent solution stability due to temperature fluctuations. The decomposition rate of xanthates increases with temperature.[1] | Prepare and store aqueous solutions of this compound at low temperatures (e.g., 2-8°C) to minimize thermal degradation.[2] |

| Yellowish color of the solution deepens over time. | This may indicate the formation of various degradation byproducts. | While a slight yellow color is typical for xanthate solutions, a significant change can indicate extensive degradation. Monitor the solution's UV-Vis spectrum for changes in absorbance peaks to quantify degradation. |

| Foul odor emanating from the solution. | Formation of volatile decomposition products like carbon disulfide (CS₂).[1] | Work in a well-ventilated area or a fume hood. Ensure proper sealing of storage containers. The presence of a strong odor is a key indicator of significant degradation. |

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation is hydrolysis, which is significantly accelerated under acidic or neutral pH conditions.[1] In an acidic environment, the dithiocarbonate is protonated to form the unstable sec-butyl xanthic acid, which then rapidly decomposes into sec-butanol and carbon disulfide (CS₂).[1][3]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of xanthate solutions is highly dependent on pH. They are most stable in alkaline conditions (pH > 7). As the pH decreases below 7, the rate of decomposition increases significantly.[1] It is recommended to maintain the pH of your aqueous solutions in the range of 8-10 for optimal stability.

Q3: What is the influence of temperature on the degradation of this compound?

A3: Temperature plays a crucial role in the stability of this compound solutions. Higher temperatures accelerate the rate of decomposition.[1] Therefore, it is advisable to prepare, handle, and store the solutions at low temperatures (e.g., in a refrigerator at 2-8°C) to prolong their shelf life.[2]

Q4: What are the main degradation products I should be aware of?

A4: The primary degradation products in acidic or neutral aqueous solutions are sec-butanol and carbon disulfide (CS₂).[1][3] In the presence of oxidizing agents or upon exposure to air over time, dixanthogen, a dimer of the xanthate, can also be formed.[4]

Q5: Are there any visual indicators of degradation?

A5: Yes, visual cues can indicate degradation. These include a noticeable increase in the intensity of the solution's yellow color, the formation of a precipitate or turbidity, and the evolution of gas bubbles (carbon disulfide). A distinct and unpleasant odor is also a strong indicator of carbon disulfide formation.

Q6: How can I prepare a relatively stable aqueous solution of this compound for my experiments?

A6: To prepare a more stable solution, follow these steps:

-

Use deoxygenated water (e.g., by boiling and cooling under an inert atmosphere or by purging with nitrogen or argon).

-

Dissolve the this compound in a buffer solution with an alkaline pH (e.g., a phosphate or borate buffer at pH 8-10).

-

Prepare the solution at a low temperature (e.g., on an ice bath).

-

Store the solution in a tightly sealed, amber glass container at 2-8°C.[2]

-

Prepare fresh solutions as needed and avoid long-term storage.

Q7: Can I monitor the degradation of my solution quantitatively?

A7: Yes, the degradation can be monitored using spectrophotometry or chromatography. A common method is to measure the decrease in the characteristic UV absorbance of the xanthate anion, which is typically around 301 nm.[5] High-performance liquid chromatography (HPLC) can also be used to separate and quantify the parent compound and its degradation products.[3]

Quantitative Data on Xanthate Degradation

While specific data for this compound is limited, the following table presents the decomposition rate constants for the structurally similar Sodium iso-Butyl Xanthate (SIBX) at neutral pH and different temperatures. This data can serve as a useful reference for understanding the temperature dependency of degradation.

Table 1: First-Order Decomposition Rate Constants for Sodium iso-Butyl Xanthate (SIBX) in Aqueous Solution at Neutral pH

| Temperature (°C) | Rate Constant (k, h⁻¹) |

| 25 | 9.3 x 10⁻⁴ |

| 50 | 1.7 x 10⁻² |

| 70 | 1.3 x 10⁻¹ |

| (Data sourced from a study on xanthate decomposition in aqueous solutions.[1]) |

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

Objective: To prepare an aqueous solution of this compound with enhanced stability for experimental use.

Materials:

-

This compound

-

Deionized water

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

pH meter

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a 0.1 M Phosphate Buffer (pH 8.0):

-

Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve a pH of 8.0.

-

Deoxygenate the buffer by purging with an inert gas for at least 30 minutes.

-

-

Solution Preparation:

-

Cool the deoxygenated phosphate buffer to 4°C in an ice bath.

-

Weigh the required amount of this compound in a separate container.

-

Slowly add the weighed compound to the cold, stirring buffer solution in a volumetric flask.

-

Continue stirring until the solid is completely dissolved.

-

Bring the solution to the final volume with the cold, deoxygenated buffer.

-

-

Storage:

-

Transfer the solution to a pre-chilled, amber glass bottle.

-

Purge the headspace of the bottle with the inert gas before sealing tightly.

-

Store the solution at 2-8°C and use within a short period.

-

Protocol 2: Spectrophotometric Monitoring of this compound Degradation

Objective: To quantitatively monitor the degradation of this compound in an aqueous solution over time.

Materials:

-

Aqueous solution of this compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Buffer solution (as used for sample preparation)

Procedure:

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the absorbance maximum of the xanthate anion (approximately 301 nm).

-

-

Initial Measurement (Time = 0):

-

Use the buffer solution to zero the spectrophotometer (as a blank).

-

Immediately after preparing the this compound solution, take an aliquot and measure its absorbance at 301 nm. Record this value as A₀.

-

-

Time-Course Measurement:

-

Store the stock solution under the desired experimental conditions (e.g., specific temperature and pH).

-

At regular time intervals (e.g., every hour, or as required by the experiment), withdraw an aliquot of the solution.

-

Measure the absorbance (Aₜ) at 301 nm, ensuring the cuvette is clean and the spectrophotometer is blanked with the buffer solution before each reading.

-

-

Data Analysis:

-

The concentration of this compound is proportional to the absorbance. The degradation can be followed by plotting Absorbance vs. Time.

-

The percentage of remaining xanthate at time 't' can be calculated as: (Aₜ / A₀) * 100%.

-

Visualizations

Caption: Degradation pathway of this compound in acidic aqueous solution.

Caption: Workflow for preparing and monitoring the stability of a this compound solution.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Identifying and minimizing side reactions of Potassium O-sec-butyl dithiocarbonate in synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of Potassium O-sec-butyl dithiocarbonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on practical solutions to improve yield and purity.

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low Product Yield | 1. Incomplete reaction: Insufficient reaction time or inadequate mixing. 2. Decomposition of the product: Exposure to acidic conditions or high temperatures.[1] 3. Side reactions: Formation of by-products such as potassium trithiocarbonate and potassium carbonate. | 1. Optimize reaction time and agitation: Ensure the reaction goes to completion by extending the reaction time or improving the stirring efficiency. 2. Maintain alkaline pH and control temperature: The reaction should be carried out under alkaline conditions (pH > 9) to prevent hydrolysis.[2] The temperature should be maintained, ideally between 25-40°C, to avoid thermal decomposition.[3] 3. Control stoichiometry and addition rate: Use a slight excess of carbon disulfide and add it slowly to the cooled solution of potassium hydroxide and sec-butanol to minimize side reactions. |

| Product Discoloration (Yellow/Orange/Red) | 1. Presence of impurities: Formation of colored by-products like potassium trithiocarbonate.[4] 2. Oxidation: Exposure of the xanthate to air can lead to the formation of dixanthogen.[1] | 1. Purification: Recrystallize the crude product from a suitable solvent such as acetone or a mixture of acetone and diethyl ether to remove colored impurities.[5] 2. Inert atmosphere: Conduct the reaction and subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |

| Poor Product Purity (Contamination with by-products) | 1. Suboptimal reaction conditions: Incorrect temperature, pH, or stoichiometry favoring side reactions. 2. Inefficient purification: The chosen purification method may not effectively remove all by-products. | 1. Optimize synthesis protocol: Refer to the detailed experimental protocol below for recommended conditions. 2. Employ appropriate purification techniques: Consider recrystallization or solvent extraction. Washing the crude product with a non-polar solvent like diethyl ether can help remove dixanthogen impurities.[5] |

| Product Instability/Decomposition During Storage | 1. Exposure to moisture and air: Xanthates are sensitive to hydrolysis and oxidation.[2] 2. Acidic environment: Traces of acid can catalyze decomposition.[1] 3. Elevated temperature: Higher temperatures accelerate decomposition.[6][7] | 1. Proper storage: Store the purified product in a tightly sealed container under a dry, inert atmosphere. 2. Neutral or slightly alkaline conditions: Ensure all storage containers are free of acidic residues. 3. Refrigerated storage: Store the product at a low temperature (e.g., 4°C) to enhance its stability. |

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

A1: The main side reactions involve the reaction of carbon disulfide with the potassium hydroxide base, leading to the formation of potassium carbonate and potassium trithiocarbonate. These impurities can affect the purity and color of the final product. Additionally, oxidation of the xanthate to form di-sec-butyl dixanthogen can occur, especially if the reaction is exposed to air.

Q2: How can I monitor the progress and purity of my reaction?

A2: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). The purity of the final product can be assessed using methods like UV-Vis spectrophotometry, which can detect the characteristic absorbance of the xanthate anion, or more advanced techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[1]

Q3: What is the expected stability of this compound in aqueous solutions?

A3: The stability of xanthates in aqueous solutions is highly dependent on pH and temperature. They are most stable in alkaline solutions (pH > 9) and decompose rapidly in acidic conditions.[2] The rate of decomposition follows first-order kinetics and increases significantly with increasing temperature.[6][7]

Q4: Can you provide a general protocol for a high-purity synthesis?

A4: Yes, a detailed experimental protocol is provided in the section below. The key to high purity is careful control of reaction temperature, slow addition of reactants, and conducting the reaction under an inert atmosphere.

Quantitative Data Summary

The stability of xanthates is crucial for their effective use. The following table summarizes the decomposition rate constants for various potassium alkyl xanthates at different temperatures, which can serve as a reference for this compound.

| Xanthate | Temperature (°C) | Rate Constant (k, h⁻¹) | Reference |

| Potassium Amyl Xanthate (PAX) | 25 | 7.05 x 10⁻⁴ | [6] |

| Sodium Isobutyl Xanthate (SIBX) | 25 | 4.07 x 10⁻⁴ | [6] |

| Potassium Isopropyl Xanthate (PIPX) | 25 | 5.11 x 10⁻⁴ | [6] |

| Sodium Ethyl Xanthate (SEX) | 25 | 1.48 x 10⁻⁴ | [6] |

| Sodium Isobutyl Xanthate (SIBX) | 30 | 4.39 x 10⁻⁶ | [6] |

Experimental Protocols

High-Purity Synthesis of this compound

This protocol is designed to maximize yield and purity by minimizing side reactions.

Materials:

-

sec-Butanol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Anhydrous diethyl ether

-

Anhydrous acetone

-

Nitrogen or Argon gas

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve potassium hydroxide in a minimal amount of water and then add sec-butanol. The reaction should be cooled in an ice bath to below 10°C.

-

Slowly add carbon disulfide dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

-

The crude product will precipitate out of the solution. Filter the solid under a blanket of inert gas.

-

Wash the crude product with cold, anhydrous diethyl ether to remove unreacted starting materials and any dixanthogen by-product.

-

For further purification, recrystallize the solid from a minimal amount of hot acetone. Allow the solution to cool slowly to form crystals, then filter and dry under vacuum.

Visualizations

Synthesis Workflow

Caption: Workflow for the high-purity synthesis of this compound.

Side Reaction Pathway

Caption: Desired synthesis pathway and common side reactions.

Logical Relationship for Minimizing Side Reactions

Caption: Key experimental conditions to minimize unwanted side reactions.

References

How to increase the yield and purity of Potassium O-sec-butyl dithiocarbonate synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Potassium O-sec-butyl dithiocarbonate for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The synthesis involves the reaction of sec-butanol with carbon disulfide in the presence of potassium hydroxide. The overall reaction is as follows:

CH₃CH(OH)CH₂CH₃ + CS₂ + KOH → CH₃CH(CH₂CH₃)OCSSK + H₂O

Q2: What are the critical parameters influencing the yield and purity of the product?

A2: The key parameters that must be carefully controlled are reaction temperature, stoichiometry of reactants, rate of addition of reactants, and the purity of the starting materials. Temperature is particularly crucial as side reactions are more prevalent at elevated temperatures.[1]

Q3: What is the optimal temperature range for the synthesis?

A3: For analogous potassium alkyl xanthates, the optimal temperature range is typically between 30-35°C.[1][2] Temperatures below this range can lead to a slower reaction rate, while temperatures above 40°C can cause decomposition of the product and an increase in side reactions, leading to lower yield and purity.[1]

Q4: How should the reactants be mixed for optimal results?

A4: It is recommended to first prepare a solution of potassium hydroxide in sec-butanol. Then, carbon disulfide should be added slowly to this solution while maintaining the temperature within the optimal range.[2] This gradual addition helps to control the exothermic nature of the reaction.

Q5: What are the common impurities and side products?

A5: Common impurities include unreacted starting materials, byproducts from the reaction of carbon disulfide with hydroxide ions (e.g., potassium carbonate and trithiocarbonate), and products of xanthate decomposition.[3] The presence of moisture can also lead to the formation of byproducts.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Product Yield | - Reaction temperature was too high, leading to product decomposition.- Incomplete reaction due to insufficient reaction time or low temperature.- Incorrect stoichiometry of reactants.- Loss of product during workup and purification. | - Maintain the reaction temperature strictly between 30-35°C.[1][2]- Ensure the reaction is stirred for an adequate amount of time (e.g., 1-2 hours) after the addition of carbon disulfide.[4]- Use a slight excess of carbon disulfide to ensure complete reaction of the alcoholate.[4]- Optimize the filtration and washing steps to minimize product loss. |

| Product is Discolored (Yellow or Orange) | - Presence of impurities from side reactions.- Oxidation of the product. | - Ensure the reaction temperature is not exceeding the optimal range.[1]- Use high-purity starting materials.- Purify the product by washing with a suitable solvent like diethyl ether to remove colored impurities.[4]- Store the final product under a dry, inert atmosphere to prevent oxidation. |

| Product is Gummy or Oily | - Presence of unreacted starting materials or solvent.- Incomplete precipitation of the product. | - Ensure the reaction goes to completion.- After filtration, thoroughly wash the product with a non-polar solvent (e.g., diethyl ether or petroleum ether) to remove unreacted alcohol and carbon disulfide.- Dry the product under vacuum to remove any residual solvent. |

| Low Purity of the Final Product | - Inadequate purification.- Contamination from starting materials or side products. | - Recrystallize the product from a suitable solvent system.- Implement a thorough washing procedure with a solvent in which the product is insoluble but the impurities are soluble.- Ensure all glassware is dry and the reaction is protected from atmospheric moisture. |

Experimental Protocols

Detailed Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of similar potassium alkyl xanthates and should be optimized for specific laboratory conditions.

Materials:

-

sec-Butanol

-

Potassium Hydroxide (pellets or flakes)

-

Carbon Disulfide

-

Diethyl ether (or other suitable washing solvent)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide in an excess of sec-butanol under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic, so some initial cooling may be required.

-

Cool the resulting potassium sec-butoxide solution to around 25-30°C in an ice bath.

-

Slowly add carbon disulfide dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature between 30-35°C.[2]

-

After the complete addition of carbon disulfide, continue to stir the mixture at this temperature for 1-2 hours to ensure the reaction goes to completion.[4]

-

The product, this compound, will precipitate out of the solution as a solid.

-

Filter the solid product under vacuum.

-

Wash the filtered solid several times with cold diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the purified product under vacuum to a constant weight.

Purity Assessment

The purity of the synthesized this compound can be determined using various analytical techniques:

-

Titration: Acid-base titration can be used to determine the amount of any residual potassium hydroxide. Iodometric titration can be used to quantify the xanthate content.

-

Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the structure of the compound and identify any impurities.

-

Gas Chromatography (GC): Headspace GC can be used to detect volatile impurities like residual carbon disulfide.[5]

Quantitative Data Summary

The following table summarizes the effect of reaction temperature on the yield of potassium n-butyl xanthate, which can be considered analogous to the sec-butyl isomer.

| Reaction Temperature (°C) | Yield (%) | Observations |

| 20 | ~60 | The reaction rate is slow.[1] |

| 35 | ~85 | Optimal temperature for maximizing yield.[1] |

| 50 | ~70 | Yield decreases due to thermal degradation and side reactions.[1] |

Data is for potassium n-butyl xanthate and serves as a guideline for the synthesis of the sec-butyl isomer.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

References

- 1. ppublishing.org [ppublishing.org]

- 2. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN102050769A - Process for synthesizing sodium butyl xanthate - Google Patents [patents.google.com]

- 5. sklg.cdut.edu.cn [sklg.cdut.edu.cn]

Methods for stabilizing Potassium O-sec-butyl dithiocarbonate solutions for laboratory use

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization and handling of Potassium O-sec-butyl dithiocarbonate solutions for laboratory use.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

| Problem | Potential Cause(s) | Solution(s) |

| Solution appears cloudy or has a precipitate upon preparation. | 1. Low-quality water: Presence of metal ions or other impurities in the water used for dissolution. 2. Incorrect pH: The pH of the solution is too low (acidic), causing decomposition. | 1. Use high-purity, deionized water (Type I or II). 2. Ensure the water is slightly alkaline (pH 8-10) before dissolving the solid. You can adjust the pH with a dilute solution of potassium hydroxide (KOH). |

| A yellow, oily layer forms on the surface of the solution during storage. | Oxidation: The dithiocarbonate is oxidizing to form dixanthogen, which is less soluble in water. | 1. Prepare fresh solutions and use them promptly. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Store in a tightly sealed, amber glass bottle to protect from light and air. |

| The solution has a strong, unpleasant odor. | Decomposition: The characteristic odor of carbon disulfide (CS₂) indicates that the dithiocarbonate is degrading. | 1. Discard the solution and prepare a fresh one. 2. Review your storage conditions. Ensure the solution is stored at a low temperature (2-8 °C) and in an alkaline pH environment (pH 9-10). |

| Experimental results are inconsistent or show decreased efficacy of the reagent. | Degradation of the active compound: The concentration of the this compound has decreased due to decomposition. | 1. Verify the concentration of your solution using UV-Vis spectrophotometry (see Experimental Protocols). 2. Prepare fresh solutions more frequently. For sensitive experiments, it is recommended to use solutions prepared on the same day. 3. Strictly adhere to the recommended storage and handling procedures to minimize degradation. |

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound solution instability?

A1: The primary cause of instability is hydrolysis, which is significantly accelerated under acidic conditions (pH < 7). This decomposition results in the formation of carbon disulfide (CS₂) and sec-butyl alcohol. Oxidation to dixanthogen is another degradation pathway, especially in the presence of oxygen.

Q2: What is the optimal pH for storing this compound solutions?

A2: To minimize decomposition, solutions should be maintained at an alkaline pH, ideally between 9 and 10.[1][2]

Q3: What is the recommended storage temperature?

A3: Solutions should be stored in a refrigerator at 2-8 °C to slow down the rate of thermal decomposition.

Q4: How does light affect the stability of the solution?

A4: Exposure to light, particularly UV light, can accelerate the decomposition of dithiocarbonate solutions. Therefore, it is crucial to store them in amber glass bottles or in the dark.

Q5: Can I use a chemical stabilizer or antioxidant?

A5: While some literature mentions the use of stabilizers for other dithiocarbamates, the most effective and well-documented methods for stabilizing potassium alkyl xanthate solutions, like this compound, are controlling the pH and temperature. For routine laboratory use, maintaining an alkaline pH and low temperature are the recommended best practices.

Q6: How can I monitor the concentration and purity of my solution over time?

A6: The concentration of this compound in solution can be monitored using UV-Vis spectrophotometry. The xanthate ion has a characteristic absorbance maximum at approximately 301 nm. A decrease in the absorbance at this wavelength over time indicates decomposition.

Data Presentation

Table 1: Effect of pH on the Decomposition of Potassium Alkyl Xanthates

| pH | Decomposition Rate of Potassium Ethyl Xanthate at 283 K (% decomposition) |

| 5 | 2.099 |

| 7 | 0.902 |

| 9 | 0.451 |

Data adapted from a study on Potassium Ethyl Xanthate, which shows a similar trend for other potassium alkyl xanthates.[1]

Table 2: Effect of Temperature on the Decomposition of Potassium Ethyl Xanthate at pH 7

| Temperature | Decomposition Rate (% decomposition) |

| 283 K (10 °C) | 0.902 |

| 300 K (27 °C) | 4.103 |

Data adapted from a study on Potassium Ethyl Xanthate, demonstrating the significant impact of temperature on stability.[1]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution (e.g., 10 mM)

-

Materials:

-

This compound (solid)

-

High-purity, deionized water (Type I or II)

-

0.1 M Potassium Hydroxide (KOH) solution

-

Volumetric flask (amber glass recommended)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a volumetric flask, add approximately 80% of the final desired volume of deionized water.

-

While stirring, measure the pH of the water. If the pH is below 8, add 0.1 M KOH dropwise until the pH is between 9 and 10.

-

Accurately weigh the required amount of solid this compound. For a 10 mM solution in 100 mL, you would need 0.1884 g (Molecular Weight: 188.4 g/mol ).

-

Slowly add the solid to the pH-adjusted water in the volumetric flask while stirring.

-

Continue stirring until the solid is completely dissolved.

-

Add deionized water to bring the solution to the final volume.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the solution in a tightly sealed amber glass bottle at 2-8 °C.

-

Protocol for Monitoring Solution Stability using UV-Vis Spectrophotometry

-

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Your prepared this compound solution

-

Deionized water (for blank)

-

-

Procedure:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to 301 nm.

-

Fill a quartz cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and zero the absorbance.

-

Prepare a dilution of your stock solution that will result in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Rinse a quartz cuvette with a small amount of the diluted sample, then fill the cuvette.

-

Place the sample cuvette in the spectrophotometer and record the absorbance at 301 nm.

-

To monitor stability, repeat this measurement at regular intervals (e.g., daily or weekly), ensuring the solution is stored under the recommended conditions between measurements. A decrease in absorbance indicates decomposition.

-

Visualizations

References

Minimizing polydispersity in polymers synthesized via xanthate-mediated RAFT

Welcome to the technical support center for minimizing polydispersity in polymers synthesized via xanthate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

High polydispersity (PDI) is a common issue in RAFT polymerization, indicating a lack of control over the polymerization process. This guide will help you identify and resolve potential causes of broad molecular weight distributions in your xanthate-mediated RAFT experiments.

| Observation | Potential Cause | Suggested Solution |

| High PDI (>1.5) from the start of the polymerization | Impure Monomer: Inhibitors or other impurities in the monomer can interfere with the RAFT equilibrium. | Purify the monomer by passing it through a column of basic alumina or by distillation to remove the inhibitor.[1] |

| Inappropriate Initiator Concentration: Too high an initiator concentration can lead to an excess of primary radicals, causing conventional free-radical polymerization to dominate. | Reduce the initiator concentration. A typical starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1. | |

| Poor Choice of Xanthate (CTA): The chain transfer agent (CTA) may not be suitable for the specific monomer being used. Xanthates are generally more effective for less activated monomers (LAMs) like vinyl acetate.[2][3] For more activated monomers (MAMs), such as acrylates and styrenes, other RAFT agents like trithiocarbonates or dithiobenzoates are often more suitable.[2] | Select a xanthate with a leaving group (R-group) and activating group (Z-group) appropriate for your monomer. Consider using a combination of a xanthate and a more active CTA (XPI-RAFT) for better control over MAM polymerization.[4] | |

| Incorrect Solvent: The solvent can affect the reactivity of the components and the solubility of the growing polymer chains. | Ensure all components are soluble in the chosen solvent at the reaction temperature. For switchable RAFT agents, the organic solvent and its ratio to water can significantly impact dispersity control.[5] | |

| PDI increases significantly with conversion | Loss of "Living" Ends: Chain termination or side reactions can lead to a loss of the thiocarbonylthio end-group, resulting in dead polymer chains that do not participate in the RAFT equilibrium. | Lower the reaction temperature to reduce the rate of termination reactions.[6] Ensure the system is thoroughly deoxygenated, as oxygen can act as a radical scavenger and lead to termination. |

| Slow Fragmentation of the Intermediate Radical: If the intermediate radical adduct does not fragment quickly and reversibly, the exchange between dormant and active chains is slow, leading to a loss of control. | The choice of the Z-group on the xanthate is crucial for fragmentation. O-Alkyl xanthates are generally used for LAMs, while O-aryl xanthates can show better control for some MAMs. The fragmentation rate is also influenced by temperature.[7] | |

| Bimodal or multimodal molecular weight distribution | Incomplete Initiation or Slow Initiation: If the initiator decomposes too slowly or incompletely, new chains are initiated throughout the polymerization, leading to a population of lower molecular weight polymers. | Choose an initiator with a suitable half-life at the reaction temperature. Ensure the initiator is fully dissolved before starting the polymerization. |

| Presence of an Inhibitor: Residual inhibitor from the monomer can consume radicals, leading to an induction period and a population of uncontrolled polymer chains. | Ensure thorough purification of the monomer.[1] | |